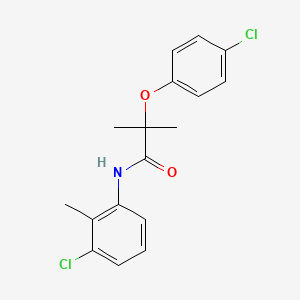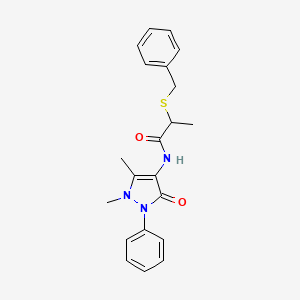
N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide
Overview
Description
N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as Compound A, is a novel small molecule that has been extensively studied for its potential therapeutic applications. It is a selective and potent inhibitor of the enzyme bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression.
Mechanism of Action
N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A selectively binds to the bromodomain of BRD4 and inhibits its activity. BRD4 plays a critical role in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional regulators to the chromatin. Inhibition of BRD4 activity by N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A leads to the suppression of the expression of oncogenes and pro-inflammatory genes.
Biochemical and Physiological Effects:
N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and reduce oxidative stress and inflammation in the heart. In addition, it has been shown to have neuroprotective effects by reducing neuronal cell death and improving cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A is its selectivity and potency as a BRD4 inhibitor. It has been shown to have a high affinity for the bromodomain of BRD4, which makes it an attractive candidate for therapeutic development. However, one of the limitations of N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A. One area of research is the development of more potent and selective BRD4 inhibitors based on the structure of N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A. Another area of research is the investigation of the potential therapeutic applications of N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A in other diseases, such as neurodegenerative diseases and metabolic disorders. Finally, the development of more efficient synthesis methods for N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A could improve its accessibility for research and therapeutic development.
Scientific Research Applications
N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the growth and proliferation of cancer cells by suppressing the expression of oncogenes and inducing apoptosis. N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, it has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
properties
IUPAC Name |
2-(N-methylsulfonyl-4-propan-2-ylanilino)-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13(2)14-6-8-16(9-7-14)20(24(3,22)23)12-17(21)19-15-5-4-10-18-11-15/h4-11,13H,12H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNDEKXWUJBMLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6475617 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-(4-chloro-2-methylphenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937272.png)
![1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B3937277.png)
![1,3,5-trichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B3937278.png)
![2-[2-(2-methoxyphenoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B3937285.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937286.png)
![2-({[2-(dimethylamino)ethyl][(5-methyl-2-thienyl)methyl]amino}methyl)benzoic acid](/img/structure/B3937321.png)

![1-methoxy-2-[4-(3-phenoxyphenoxy)butoxy]benzene](/img/structure/B3937328.png)
![N~2~-(4-methoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3937336.png)
![1-[3-(3-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B3937345.png)

![6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3937354.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(4-iodophenyl)prolinamide](/img/structure/B3937363.png)